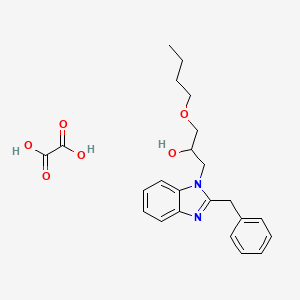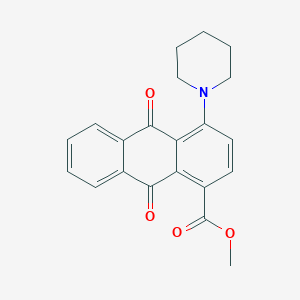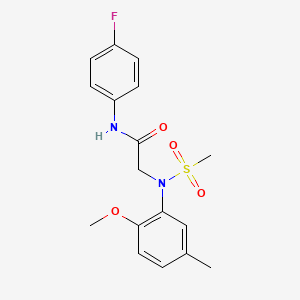![molecular formula C16H16O2 B3934104 7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3934104.png)
7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid
説明
7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid is a compound that has gained significant attention in scientific research due to its potential pharmacological applications. It is a bicyclic compound that contains a carboxylic acid group and a phenylethynyl group attached to the same carbon atom. This compound is also referred to as PEHCA or Bicuculline.
科学的研究の応用
7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid has been extensively studied for its pharmacological properties. It is a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has been used in scientific research to study the role of GABA-A receptors in various physiological and pathological conditions such as epilepsy, anxiety, and alcoholism.
作用機序
The mechanism of action of 7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid is through its binding to the GABA-A receptor. This compound binds to the receptor at a specific site that is different from the site where GABA binds. This results in the inhibition of GABA-mediated neurotransmission, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid are primarily related to its interaction with the GABA-A receptor. This compound has been shown to induce seizures in animal models, which is consistent with its antagonistic effect on the GABA-A receptor. Additionally, this compound has been shown to have anxiogenic and convulsant effects, further highlighting its role in modulating GABAergic neurotransmission.
実験室実験の利点と制限
One of the major advantages of using 7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid in lab experiments is its potent and selective antagonistic effect on the GABA-A receptor. This allows for precise modulation of GABAergic neurotransmission, which is important for studying various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid. One potential area of research is the development of novel compounds that can modulate GABAergic neurotransmission with greater selectivity and potency. Additionally, this compound can be used to study the role of GABA-A receptors in various neurological and psychiatric disorders, such as schizophrenia and depression. Finally, this compound can be used in the development of new drugs for the treatment of these disorders.
特性
IUPAC Name |
7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-15(18)16(13-8-4-5-9-14(13)16)11-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBYMOPPZJULCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2(C#CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6449876 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934025.png)

![N-{6-tert-butyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-chlorobenzamide](/img/structure/B3934043.png)
![5-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3934053.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3934067.png)

![1-({6-tert-butyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B3934081.png)
![3-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methoxybenzamide](/img/structure/B3934088.png)

![N-[6-tert-butyl-3-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B3934096.png)
![3,4,5-triethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934103.png)
![N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3934109.png)

![(2-chloro-4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3934120.png)